1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea
Description
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that features a unique combination of a phenylsulfonyl group, a tetrahydroquinoline ring, and a thiophen-2-ylmethyl urea moiety
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c25-21(22-15-18-7-5-13-28-18)23-17-11-10-16-6-4-12-24(20(16)14-17)29(26,27)19-8-2-1-3-9-19/h1-3,5,7-11,13-14H,4,6,12,15H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTHPRMMPAMXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCC3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Tetrahydroquinoline Ring: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Phenylsulfonyl Group: The tetrahydroquinoline intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base.
Formation of the Thiophen-2-ylmethyl Urea Moiety: The final step involves the reaction of the sulfonylated tetrahydroquinoline with thiophen-2-ylmethyl isocyanate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The tetrahydroquinoline ring can be reduced to form more saturated derivatives.
Substitution: The thiophen-2-ylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium or copper, along with appropriate ligands and bases.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Various substituted thiophen-2-ylmethyl derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antibacterial properties. The mechanism typically involves the inhibition of bacterial folate synthesis pathways.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
Studies have shown that the compound demonstrates moderate to strong activity against various bacterial strains, making it a candidate for further investigation in antibiotic development.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. Notably, it has been evaluated for its ability to inhibit urease and acetylcholinesterase (AChE).
- Urease Inhibition : The compound exhibits significant urease inhibitory activity with IC50 values comparable to established inhibitors.
- AChE Inhibition : Its ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.
Mechanistic Insights
The biological activities of this compound can be attributed to its structural features:
- The sulfonamide group mimics para-amino benzoic acid (PABA), interfering with folate synthesis in bacteria.
- The tetrahydroquinoline scaffold serves as a versatile platform for further modifications that can enhance biological activity.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Urease Inhibitors : Investigated the efficacy of various sulfonamide derivatives in inhibiting urease activity, highlighting the potential of similar structures.
- Antibacterial Screening : A comprehensive screening of sulfonamide derivatives against multiple bacterial strains demonstrated varying degrees of effectiveness, supporting the need for further research into this compound's potential.
Mechanism of Action
The mechanism of action of 1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The phenylsulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinoline: Lacks the thiophen-2-ylmethyl urea moiety.
Thiophen-2-ylmethyl urea: Lacks the phenylsulfonyl and tetrahydroquinoline groups.
Phenylsulfonyl derivatives: Various compounds with different substituents on the phenylsulfonyl group.
Uniqueness
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.
Biological Activity
1-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article elaborates on its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a tetrahydroquinoline backbone substituted with a phenylsulfonyl group and a thiophen-2-ylmethyl urea moiety. Its molecular formula is , and it has a molecular weight of approximately 350.43 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse pharmacological activities:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties against various pathogens. For instance, the tetrahydroquinoline structure is often associated with enhanced antibacterial effects due to its ability to disrupt bacterial cell walls.
- Anticancer Properties : Studies have suggested that compounds containing the tetrahydroquinoline framework can inhibit tumor growth and induce apoptosis in cancer cell lines. The sulfonamide group may enhance the interaction with specific targets involved in cancer proliferation.
- Anti-inflammatory Effects : Research has indicated that related compounds exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group can act as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with specific receptors, such as the retinoic acid receptor-related orphan receptor γt (RORγt), which is crucial in autoimmune diseases.
- Cellular Uptake : The unique structure may facilitate cellular uptake, enhancing its efficacy at lower concentrations.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Table 1: Summary of Biological Activities
Case Study: RORγt Inhibition
A recent study focused on derivatives of tetrahydroquinoline, including our compound of interest, showed promising results as RORγt inverse agonists. The lead compound exhibited improved bioavailability and effectively treated psoriasis in murine models at lower doses compared to existing therapies like GSK2981278. This highlights its potential for treating Th17-mediated autoimmune diseases without significant adverse effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Tetrahydroquinoline Backbone : Utilizing precursors like phenylsulfonyl chloride under basic conditions.
- Urea Formation : Reacting the tetrahydroquinoline derivative with thiophen-2-ylmethyl isocyanate.
These synthetic routes require optimization to maximize yield and purity.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea?
Methodological Answer:
A stepwise synthesis is recommended:
Sulfonylation : Introduce the phenylsulfonyl group to the tetrahydroquinoline precursor using sulfonyl chlorides under anhydrous conditions (e.g., pyridine as a base, 0–5°C, 12-hour reaction) .
Cyclization : Catalyze tetrahydroquinoline ring formation via reductive amination (NaBH₃CN or H₂/Pd-C) .
Urea Coupling : React the sulfonylated intermediate with thiophen-2-ylmethyl isocyanate in dry THF at 60°C for 8 hours.
Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution) .
Basic: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of sulfonylation and urea linkage. Key signals:
- FT-IR : Validate urea C=O stretch (~1650–1700 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water, 70:30) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 421.5 .
Advanced: How can researchers investigate structure-activity relationships (SAR) for substituent effects on bioactivity?
Methodological Answer:
Structural Analog Synthesis : Replace thiophen-2-ylmethyl with other heterocycles (e.g., furan, pyridine) .
Bioactivity Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
Computational Modeling : Perform DFT calculations to map electronic properties (e.g., HOMO/LUMO, electrostatic potential) .
Key Consideration : Correlate substituent electronegativity (thiophene vs. phenyl) with binding affinity .
Advanced: How to resolve contradictions in reported reaction yields for sulfonylated intermediates?
Methodological Answer:
- Root Cause Analysis :
- Validation : Compare yields under inert (N₂) vs. ambient conditions. Document temperature gradients .
Advanced: What strategies improve regioselectivity in the sulfonylation step?
Methodological Answer:
- Directing Groups : Install electron-withdrawing groups (e.g., nitro) at the quinoline 7-position to guide sulfonylation .
- Catalytic Control : Use Lewis acids (e.g., ZnCl₂) to stabilize transition states .
- Solvent Optimization : Polar aprotic solvents (e.g., DCE) enhance selectivity over toluene .
Advanced: How to validate crystallographic data for structural confirmation?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (ethanol/water 1:1). Resolve structure using SHELX .
- Compare with Analogues : Cross-reference bond lengths/angles with similar urea derivatives (e.g., 1-ethyl-3-(4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl)urea) .
Basic: What solvent systems are suitable for solubility studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
